molecular formula C9H10BrNO B3331410 (1-(5-Bromopyridin-2-YL)cyclopropyl)methanol CAS No. 827628-20-6

(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol

Cat. No. B3331410
CAS RN: 827628-20-6
M. Wt: 228.09 g/mol
InChI Key: UEHQGQAGEDPWNL-UHFFFAOYSA-N
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Description

“(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol” is a chemical compound with the molecular formula C9H10BrNO . It is also known by several synonyms such as 1-(5-bromo-2-pyridinyl)Cyclopropanemethanol .


Physical And Chemical Properties Analysis

The predicted boiling point of “(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol” is 309.2±27.0 °C and its predicted density is 1.585±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of “(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol” is not specified in the available sources. The mechanism of action usually refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery .

Safety and Hazards

The safety data sheet for “(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol” indicates that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

The future directions for the use of “(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol” could involve its application in various fields of research. As a bromopyridinyl compound, it might be used as a building block in the synthesis of more complex molecules for pharmaceutical or materials science research .

properties

IUPAC Name

[1-(5-bromopyridin-2-yl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-8(11-5-7)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHQGQAGEDPWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740622
Record name [1-(5-Bromopyridin-2-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol

CAS RN

827628-20-6
Record name [1-(5-Bromopyridin-2-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol
Reactant of Route 2
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol
Reactant of Route 3
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol
Reactant of Route 4
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol
Reactant of Route 5
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol
Reactant of Route 6
(1-(5-Bromopyridin-2-YL)cyclopropyl)methanol

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